6-[2-(3'-Methoxybiphenyl-3-Yl)ethyl]pyridin-2-Amine
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Overview
Description
6-[2-(3’-METHOXYBIPHENYL-3-YL)ETHYL]PYRIDIN-2-AMINE is an organic compound belonging to the class of biphenyls and derivatives. These compounds contain two benzene rings linked together by a carbon-carbon bond. The compound is a small molecule with the chemical formula C20H20N2O and a molecular weight of 304.3856 g/mol .
Preparation Methods
The synthesis of 6-[2-(3’-METHOXYBIPHENYL-3-YL)ETHYL]PYRIDIN-2-AMINE involves several steps. One common synthetic route includes the following steps:
Formation of the biphenyl structure: This can be achieved through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the methoxy group: The methoxy group can be introduced via methylation of a hydroxyl group on the biphenyl structure.
Attachment of the ethyl chain: This step involves the alkylation of the biphenyl structure with an appropriate ethylating agent.
Formation of the pyridine ring: The final step involves the formation of the pyridine ring through a cyclization reaction.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
6-[2-(3’-METHOXYBIPHENYL-3-YL)ETHYL]PYRIDIN-2-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-[2-(3’-METHOXYBIPHENYL-3-YL)ETHYL]PYRIDIN-2-AMINE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 6-[2-(3’-METHOXYBIPHENYL-3-YL)ETHYL]PYRIDIN-2-AMINE involves its interaction with specific molecular targets. One known target is beta-secretase 1, an enzyme involved in the production of amyloid-beta peptides, which are associated with Alzheimer’s disease. By inhibiting this enzyme, the compound may reduce the formation of amyloid-beta peptides and potentially alleviate symptoms of Alzheimer’s disease .
Comparison with Similar Compounds
6-[2-(3’-METHOXYBIPHENYL-3-YL)ETHYL]PYRIDIN-2-AMINE can be compared with other biphenyl derivatives, such as:
4-(2-(3’-METHOXYBIPHENYL-3-YL)ETHYL)PYRIDIN-2-AMINE: This compound has a similar structure but with the pyridine ring attached at a different position.
6-(2-(3’-METHOXYBIPHENYL-3-YL)ETHYL)PYRIDIN-3-AMINE: This compound has the amine group attached at a different position on the pyridine ring.
The uniqueness of 6-[2-(3’-METHOXYBIPHENYL-3-YL)ETHYL]PYRIDIN-2-AMINE lies in its specific structural arrangement, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C20H20N2O |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
6-[2-[3-(3-methoxyphenyl)phenyl]ethyl]pyridin-2-amine |
InChI |
InChI=1S/C20H20N2O/c1-23-19-9-3-7-17(14-19)16-6-2-5-15(13-16)11-12-18-8-4-10-20(21)22-18/h2-10,13-14H,11-12H2,1H3,(H2,21,22) |
InChI Key |
AEVBKBAFFJKFJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=CC(=C2)CCC3=NC(=CC=C3)N |
Origin of Product |
United States |
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